
2,4,6-Tribromoanisole-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromoanisole-d5 is a deuterated derivative of 2,4,6-Tribromoanisole, which is a brominated derivative of anisole. This compound is often used as an isotopically labeled research compound, particularly in studies involving trace analysis and environmental monitoring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromoanisole-d5 typically involves the bromination of anisole in the presence of a deuterium source. The reaction conditions often include the use of bromine or a brominating agent under controlled temperature and solvent conditions to ensure selective bromination at the 2, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where anisole is treated with bromine in a deuterated solvent. The reaction is monitored to ensure complete bromination and deuteration, followed by purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromoanisole-d5 can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while oxidation can produce anisole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,4,6-Tribromoanisole-d5 is widely used in scientific research, including:
Environmental Monitoring: Used as a tracer to study the fate and transport of brominated compounds in the environment.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting trace levels of brominated compounds.
Pharmaceutical Research: Utilized in studies involving the metabolism and pharmacokinetics of brominated compounds.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tribromoanisole-d5 involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In environmental studies, it acts as a tracer, while in pharmaceutical research, it may interact with metabolic enzymes to provide insights into the metabolism of brominated compounds .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromoanisole: The non-deuterated version, commonly used in similar applications.
2,4,6-Trichloroanisole: Another halogenated anisole, often studied for its role in cork taint in wines.
2,4,6-Tribromophenol: A precursor to 2,4,6-Tribromoanisole, used in fungicides.
Uniqueness
2,4,6-Tribromoanisole-d5 is unique due to its deuterium labeling, which makes it particularly useful in studies requiring isotopic differentiation. This labeling allows for more precise tracking and analysis in various scientific applications .
Propiedades
Fórmula molecular |
C7H5Br3O |
|---|---|
Peso molecular |
349.86 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2,4-dideuterio-6-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D |
Clave InChI |
YXTRCOAFNXQTKL-RHIBPKLGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1Br)OC([2H])([2H])[2H])Br)[2H])Br |
SMILES canónico |
COC1=C(C=C(C=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)
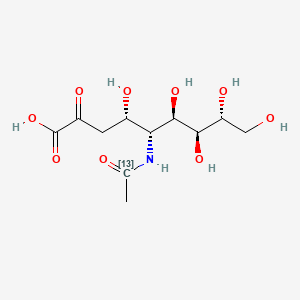
![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
![1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)
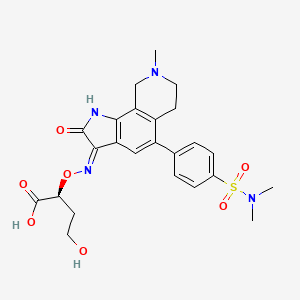
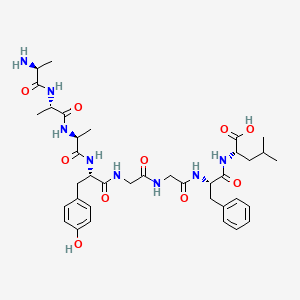
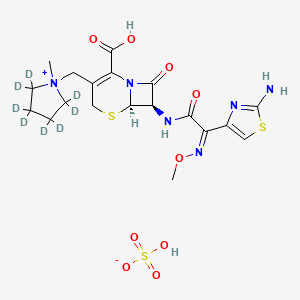
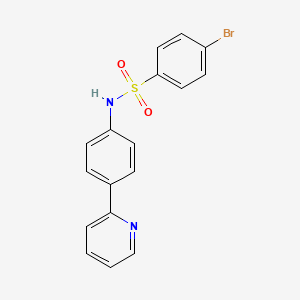
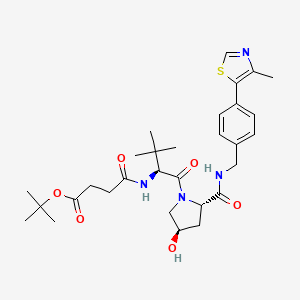
![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
